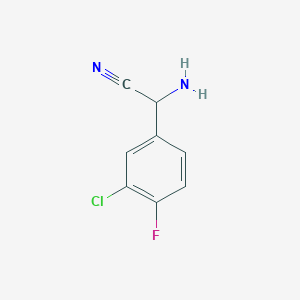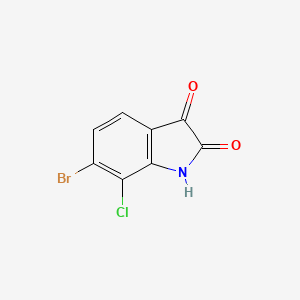![molecular formula C15H14FN3O B13051404 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring fused with a pyrrolo[2,3-C]pyridine structure, with a fluoroethoxy and a methyl group attached to the pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
準備方法
The synthesis of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2,3-ene-1,5-diones and ammonia, followed by oxidation.
Introduction of the Fluoroethoxy Group: The fluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the fluoroethoxy group.
Formation of the Pyrrolo[2,3-C]pyridine Structure: This involves cyclization reactions, often catalyzed by transition metals such as palladium or nickel, to form the fused pyrrolo[2,3-C]pyridine structure.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
化学反応の分析
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the structure.
Cross-Coupling Reactions: These reactions, often catalyzed by palladium or nickel, enable the formation of carbon-carbon bonds, facilitating the synthesis of more complex derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group enhances its binding affinity to these targets, while the pyrrolo[2,3-C]pyridine structure allows for specific interactions with active sites. These interactions can modulate the activity of the targets, leading to various biological effects .
類似化合物との比較
Similar compounds to 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine include:
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This compound is used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their optical properties and are used in the development of fluorescent probes.
Pyridine-indole Compounds: These compounds exhibit antimicrobial and anticancer activities and are structurally related to the pyridine ring.
The uniqueness of this compound lies in its specific functional groups and fused ring structure, which confer distinct chemical and biological properties.
特性
分子式 |
C15H14FN3O |
|---|---|
分子量 |
271.29 g/mol |
IUPAC名 |
1-[5-(2-fluoroethoxy)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H14FN3O/c1-11-8-15(18-10-14(11)20-7-4-16)19-6-3-12-2-5-17-9-13(12)19/h2-3,5-6,8-10H,4,7H2,1H3 |
InChIキー |
ADVNKLOYUIXVRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1OCCF)N2C=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)

![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)

![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)




![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)

